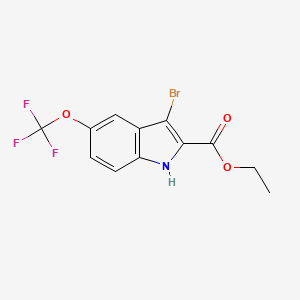

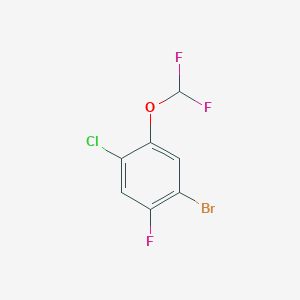

Methyl 5,7-dibromo-1H-indazole-6-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of indazoles, including “Methyl 5,7-dibromo-1H-indazole-6-carboxylate”, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H6Br2N2O2 . The molecular weight of this compound is 289.958 .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .Physical And Chemical Properties Analysis

“this compound” is soluble in water. The compound has a molecular weight of 289.958 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

- Methyl 5,7-dibromo-1H-indazole-6-carboxylate and its derivatives have been explored in various chemical synthesis processes. For example, the synthesis of N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids, involving derivatives with various aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups, has been reported (Bistocchi et al., 1981). Additionally, studies on the enthalpy of formation for indazoles, including methyl 1-methyl-1H-indazole-6-carboxylic methyl ester, provide insights into the energetic and structural implications of these compounds (Orozco-Guareño et al., 2019).

Structural Analysis and Properties

- Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has revealed significant findings about the susceptibility to acetylation and the structural and conformational characteristics of these compounds, providing a deeper understanding of their chemical behavior and potential applications (Dzygiel et al., 2004). The study of fluorinated indazoles has also offered valuable information about the effect of fluorine substitution on the supramolecular structure of NH-indazoles, which can be crucial for designing novel compounds with specific properties (Teichert et al., 2007).

Biochemical and Pharmacological Studies

- While ensuring the exclusion of information related to drug use, dosage, and side effects, it is noteworthy that indazole derivatives, including those structurally related to this compound, have been the subject of biochemical evaluations. For instance, studies on the synthesis and characterization of various indazole derivatives have explored their potential inhibitory activities against enzymes like α-amylase and α-glucosidase, indicating a broader scope for their application in biochemical research (Nawaz et al., 2021).

Pharmaceutical Research

- Although excluding direct drug-related aspects, it is important to mention that the field of pharmaceutical research has investigated the properties and synthesis of indazole derivatives for various applications, such as the study of tritium-labeled 1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide for receptor studies (Robertson et al., 1990).

Safety and Hazards

Direcciones Futuras

“Methyl 5,7-dibromo-1H-indazole-6-carboxylate” is used in organic synthesis . Its unique properties make it valuable in pharmaceutical and materials science fields, aiding in the development of novel drugs and functional materials. Therefore, it’s likely that future research will continue to explore its potential applications in these areas.

Propiedades

IUPAC Name |

methyl 5,7-dibromo-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-5(10)2-4-3-12-13-8(4)7(6)11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYHQSBXVMWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405526.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1405535.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1405538.png)